molecular formula C7H15NO2 B15257426 Methyl 4-(ethylamino)butanoate

Methyl 4-(ethylamino)butanoate

Cat. No.: B15257426
M. Wt: 145.20 g/mol
InChI Key: PEOHFFPBAXUCQI-UHFFFAOYSA-N
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Description

Methyl 4-(ethylamino)butanoate is an organic compound with the molecular formula C7H15NO2 It is an ester derivative of butanoic acid and contains an ethylamino group attached to the fourth carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(ethylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of butanoic acid with ethanolamine, followed by esterification with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Another method involves the use of 3-(2-bromoethyl)-dihydro-2(3H)-furanone as an intermediate. This compound is reacted with ethylamine to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(ethylamino)butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield butanoic acid and ethanolamine.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use alkyl halides and require a base, such as potassium carbonate, to facilitate the reaction.

Major Products Formed

    Hydrolysis: Butanoic acid and ethanolamine.

    Reduction: The corresponding alcohol, 4-(ethylamino)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(ethylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(ethylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and ethanolamine, which can then participate in various biochemical pathways. The ethylamino group can interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(ethylamino)butanoate is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and provides opportunities for further chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 4-(ethylamino)butanoate

InChI

InChI=1S/C7H15NO2/c1-3-8-6-4-5-7(9)10-2/h8H,3-6H2,1-2H3

InChI Key

PEOHFFPBAXUCQI-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC(=O)OC

Origin of Product

United States

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